molecular formula C12H19BN2O5S B1409304 (4-Methoxy-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid CAS No. 1704080-99-8

(4-Methoxy-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid

Cat. No.: B1409304
CAS No.: 1704080-99-8
M. Wt: 314.17 g/mol
InChI Key: PNVNITXAGACVBJ-UHFFFAOYSA-N
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Description

“(4-Methoxy-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid” is a boronic acid derivative with the CAS Number: 1704074-57-6 . It has a molecular weight of 313.18 and its molecular formula is C13H20BNO5S . The compound is also known as MPSB.


Synthesis Analysis

The compound has been used in the synthesis of potent 5-HT6R antagonists . The synthesis process involves design, biological evaluation, and early in vivo cognition-enhancing studies . More details about the synthesis process can be found in the referenced papers .


Molecular Structure Analysis

The InChI code for the compound is 1S/C13H20BNO5S/c1-10-5-7-15 (8-6-10)21 (18,19)13-9-11 (14 (16)17)3-4-12 (13)20-2/h3-4,9-10,16-17H,5-8H2,1-2H3 . This code provides a detailed description of the molecule’s structure.


Chemical Reactions Analysis

The compound has been involved in Suzuki-Miyaura cross-coupling reactions . More details about the chemical reactions involving this compound can be found in the referenced papers .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 313.18 and its molecular formula is C13H20BNO5S .

Scientific Research Applications

Boron Nitride Nanomaterials

(Murugesan et al., 2017) discuss the use of boron nitride nanomaterials as solid acid catalysts, which include components like 4-methoxybenzenesulfonic acid. These catalysts are employed in the synthesis of novel compounds and have applications in molecular docking studies.

Controlling Polymorphism in Pharmaceutical Compounds

(Takeguchi et al., 2015) and (Takeguchi et al., 2016) explore the use of ASP3026, a compound similar in structure to the boronic acid , in controlling polymorphism for drug development. This research aids in optimizing the physical properties of pharmaceutical compounds.

Boronic Acids in Synthetic Chemistry

(Zhang et al., 2017) examine the structural characteristics of boronic acids and their potential in synthetic chemistry. This includes the exploration of boronic acids as intermediates and building blocks in various chemical reactions.

Formation of Tetraarylpentaborates

(Nishihara et al., 2002) and (Nishihara et al., 2002) discuss the reaction of (4-methoxyphenyl)boronic acid with other compounds to form tetraarylpentaborates, highlighting the role of boronic acids in complex molecular structures.

N-B Interaction in Arylboronate Systems

(Zhu et al., 2006) explore the N-B interaction in arylboronate systems, which is significant for molecular recognition and chemosensing technologies.

High-Performance Liquid Chromatography in Drug Analysis

(Kumara et al., 2016) utilize high-performance liquid chromatography for analyzing drugs and related substances, including (3-Adamantyl-4-methoxy) phenyl boronic acid.

Boronic Acid in Green Chemistry

(Murugesan et al., 2016) demonstrate the application of boronic acid in green chemistry, using it in catalysts for synthesizing organic compounds under solvent-free conditions.

Synthesis of Boron-Containing Pharmaceuticals

(Das et al., 2011) focus on the synthesis of boron-containing pharmaceuticals, showcasing the importance of boronic acids in the development of novel therapeutic agents.

Mechanism of Action

Target of Action

The primary target of the compound (4-Methoxy-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The this compound affects the SM coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . These properties, along with the mild and functional group tolerant reaction conditions of the SM coupling, suggest that the compound may have good bioavailability .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds . This is achieved through the SM coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Action Environment

The action of this compound is influenced by environmental factors. The compound is generally environmentally benign , suggesting that it may be stable under a variety of environmental conditions.

Biochemical Analysis

Biochemical Properties

(4-Methoxy-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound interacts with various enzymes, proteins, and other biomolecules, forming stable complexes that can modulate their activity. For instance, it has been shown to inhibit oxidoreductase enzymes, which are involved in redox reactions within cells . The nature of these interactions often involves the formation of covalent bonds between the boronic acid moiety and the active site of the enzyme, leading to a decrease in enzyme activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress responses, thereby altering the cellular redox state . Additionally, it can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature of its mechanism of action. This interaction can lead to enzyme inhibition or activation, depending on the target enzyme. Furthermore, the compound can influence gene expression by modulating transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biochemical activity . Over time, degradation products may form, which could have different biological activities and potentially lead to long-term changes in cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and oxidative stress responses . Threshold effects have also been noted, where a minimal effective dose is required to achieve the desired biochemical activity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux by inhibiting key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolite levels and overall cellular energy balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for cellular membranes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles within the cell, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . This localization allows the compound to interact with specific biomolecules and exert its effects in a spatially controlled manner.

Properties

IUPAC Name

[4-methoxy-3-(4-methylpiperazin-1-yl)sulfonylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O5S/c1-14-5-7-15(8-6-14)21(18,19)12-9-10(13(16)17)3-4-11(12)20-2/h3-4,9,16-17H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVNITXAGACVBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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